molecular formula C16H32O5 B1216641 Aleuritic acid CAS No. 6949-98-0

Aleuritic acid

Cat. No. B1216641
CAS RN: 6949-98-0
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aleuritic acid involves complex chemical processes. One notable method includes the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid, leading to the formation of 16-hydroxyhexadec-9-ynoic acid. This compound is then semihydrogenated to cis-16-hydroxyhexadec-9-enoic acid, followed by cis-and trans-hydroxylation processes to produce erythro- and threo-9,10,16-trihydroxyhexadecanoic acids respectively, with this compound identified as the threo-isomer. This method demonstrates the complex chemistry involved in this compound synthesis and highlights its stereochemical aspects (Ames et al., 1968).

Molecular Structure Analysis

This compound's molecular structure is characterized by its polyhydroxy long-chain carboxylic acid nature, which facilitates self-assembly on surfaces such as mica. This self-assembly is driven by interactions between hydroxyl groups, showcasing the compound's ability to form structured layers. Such behavior is crucial for understanding its application in the formation of biopolyesters and other materials (Heredia-Guerrero et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including decarboxylative halogenation, which serves as a foundation for synthesizing insect pheromones and macrocyclic lactones. This process highlights the versatility of this compound as a starting material for creating a wide range of bioactive products, showcasing its chemical reactivity and functional group transformations (Subramanian & Sen, 1999).

Physical Properties Analysis

Studies on this compound have focused on its self-assembly and molecular interactions on surfaces. For instance, its behavior on mica suggests a significant role of hydroxyl groups in molecule-to-molecule interactions. These studies provide insights into the compound's potential applications in creating thin films and coatings, particularly for biopolyesters (Heredia-Guerrero et al., 2010).

Chemical Properties Analysis

This compound's chemical properties, particularly its reactivity towards various synthetic manipulations, make it an essential material for creating complex molecules. Its ability to undergo reactions like decarboxylative halogenation and to serve as a precursor for pheromones and macrocyclic lactones highlights its utility in synthetic organic chemistry and its significance in developing new materials and chemicals (Subramanian & Sen, 1999).

Scientific Research Applications

Self-Assembly on Mica

Aleuritic acid demonstrates a unique ability to self-assemble on mica, a phenomenon studied through atomic force microscopy, ATR-FTIR, and MD simulations. This research highlighted the role of hydroxyl groups in molecule interactions, providing insights into the formation of synthetic and natural biopolyesters from polyhydroxylated long-chain carboxylic acids (Heredia-Guerrero et al., 2010).

Synthesis of Insect Pheromones and Macrocyclic Lactones

This compound serves as a starting material for synthesizing insect pheromones and macrocyclic lactones. Its decarboxylative halogenation has been successfully applied, indicating its potential as a synthetic intermediate for bioactive products (Subramanian & Sen, 1999).

Improved Extraction and Recrystallization Techniques

Advancements in extraction methods have significantly improved the yield and purity of this compound from natural resins. These optimized methods are essential for industries, like perfumery, requiring high-purity this compound (Ali et al., 2022).

Environmentally Friendly Composites

Research into creating sustainable composites using shellac waste, which contains this compound, has shown promising results. These composites exhibit desirable mechanical properties, opening avenues for eco-friendly material applications (Biswas & Ray, 2013).

Biodegradable Food Packaging Materials

This compound has been used to mimic natural barrier polymers like cutin, found in plants. This application is especially relevant in developing nontoxic, biodegradable materials for food packaging, addressing environmental concerns associated with synthetic plastics (Benitez et al., 2015).

Synthesis of Pheromones

It has been used in the synthesis of specific pheromones, highlighting its role in chemical communication and potential applications in agriculture and pest control (Subramanian & Sharma, 1989).

Mechanism of Action

Aleuritic acid, also known as 9,10,16-Trihydroxyhexadecanoic acid, is a long-chain fatty acid . It is a major ingredient in shellac, constituting about 35% of it . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known that this compound is a major ingredient in shellac and is used as a starting material in the perfume industry for the preparation of musk aroma .

Mode of Action

It is known to be used in the perfume industry, suggesting that it may interact with olfactory receptors to produce a musk aroma

Biochemical Pathways

It is known that this compound is a major component of lac, a type of natural resin secreted by lac insects . The biosynthetic pathway for polyterpene esters, a component of lac, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids .

Result of Action

It is known that this compound is used in the perfume industry for the preparation of musk aroma , suggesting that it may have effects on olfactory perception.

Action Environment

It is known that this compound is a major component of shellac, which is used in various industries due to its strong adhesiveness, good insulation, moisture resistance, smooth film texture, non-toxic properties, and tastelessness . These properties suggest that this compound may be stable and effective in a variety of environmental conditions.

Safety and Hazards

Aleuritic Acid is not considered hazardous by the 2012 OSHA Hazard Communication Standard . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Future Directions

The evolving landscape of Aleuritic Acid research suggests potential future applications beyond its current uses . Innovations may lead to novel formulations in cosmetics, pharmaceuticals, and other industries, unlocking new possibilities for this compound’s multifaceted contributions . The market is expected to grow at a CAGR of XX% in the forecast period .

properties

IUPAC Name

9,10,16-trihydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHUJCGAYMDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862139
Record name 9,10,16-Trihydroxyhexadecanoic acid
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Molecular Weight

304.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name DL-erythro-Aleuritic acid
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CAS RN

6949-98-0, 533-87-9
Record name Aleuritolic acid
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Record name Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel-
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Record name 9,10,16-Trihydroxyhexadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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